molecular formula C11H16O2 B1274143 4-tert-Butoxybenzyl alcohol CAS No. 51503-08-3

4-tert-Butoxybenzyl alcohol

Cat. No. B1274143
CAS RN: 51503-08-3
M. Wt: 180.24 g/mol
InChI Key: HXCIWXCKKJLNMH-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzyl alcohol is a chemical compound that is related to various research areas, including the development of new protecting groups for alcohols, the synthesis of polymers, and the study of complex molecular structures. It is also involved in the synthesis of novel compounds with potential antioxidant activity and drug-like properties, as well as in the development of new materials for photoresists.

Synthesis Analysis

The synthesis of compounds related to 4-tert-butoxybenzyl alcohol involves various chemical reactions. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced using a readily prepared benzyl bromide and is cleaved under specific conditions . Additionally, the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol is achieved through aromatic nucleophilic substitution reactions . Moreover, a novel compound with antioxidant activity is synthesized using an eco-friendly method .

Molecular Structure Analysis

The molecular structure of 4-tert-butoxybenzyl alcohol-related compounds has been studied using various techniques. For example, the structure of a 4-tert-butylbenzyl alcohol-β-cyclodextrin complex has been determined, revealing how the compound interacts with β-cyclodextrin molecules . The crystal structure of another related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Chemical reactions involving 4-tert-butoxybenzyl alcohol derivatives include the cleavage of CC-bonds in vicinal aminobenzyl alcohols by 3,5-di-tert-butyl-1,2-benzoquinone , and the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde catalyzed by cobalt and cerium acetate catalysts . These reactions demonstrate the reactivity of the tert-butoxybenzyl moiety under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 4-tert-butoxybenzyl alcohol are characterized by their solubility, thermal stability, and ability to form films. For instance, polyamides synthesized from derivatives of 4-tert-butylcatechol are noncrystalline, soluble in polar solvents, and can form transparent, flexible films with high thermal stability . Additionally, a simple amorphous molecule used in a photoresist system shows good transparency and sensitivity when exposed to light .

Scientific Research Applications

1. Protecting Group in Organic Synthesis

4-tert-Butoxybenzyl alcohol has been utilized as a protecting group in organic synthesis. Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is cleaved with tetrabutylammonium fluoride under specific conditions. This group is compatible with various synthetic processes, making it valuable in complex organic synthesis (Crich, Li, & Shirai, 2009).

2. In Photopolymer Science

In the field of photopolymer science, 4-tert-Butoxybenzyl alcohol is involved in the development of new materials. Fujigaya, Shibasaki, and Ueda (2001) reported on a photoresist system using a compound derived from 4-tert-Butoxybenzyl alcohol. This system demonstrated significant sensitivity and contrast, indicating its potential in photolithography applications (Fujigaya, Shibasaki, & Ueda, 2001).

3. In Chromatography

The role of 4-tert-Butoxybenzyl alcohol in chromatography has been explored. Evans and Pearmain (1991) evaluated it as a potential antioxidant and tail-reducer in gas-liquid chromatography. Their findings provided insights into the suitability of this compound in improving chromatographic analyses (Evans & Pearmain, 1991).

Safety And Hazards

The safety information for 4-tert-Butoxybenzyl alcohol indicates that it has a GHS07 signal word, which is “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCIWXCKKJLNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199487
Record name p-tert-Butoxybenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butoxybenzyl alcohol

CAS RN

51503-08-3
Record name 4-(1,1-Dimethylethoxy)benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=51503-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tert-Butoxybenzyl alcohol
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Record name p-tert-Butoxybenzyl alcohol
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Record name p-tert-butoxybenzyl alcohol
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